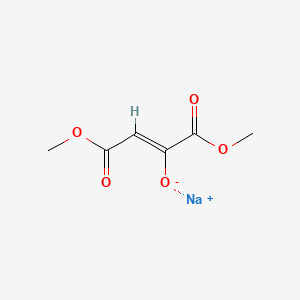
sodium;(Z)-1,4-dimethoxy-1,4-dioxobut-2-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sodium;(Z)-1,4-dimethoxy-1,4-dioxobut-2-en-2-olate is an organic compound with a unique structure that includes both ester and sodium carboxylate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(Z)-1,4-dimethoxy-1,4-dioxobut-2-en-2-olate typically involves the esterification of fumaric acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The resulting dimethyl fumarate is then reacted with sodium hydroxide to form the sodium salt of the ester.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
sodium;(Z)-1,4-dimethoxy-1,4-dioxobut-2-en-2-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the sodium carboxylate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
sodium;(Z)-1,4-dimethoxy-1,4-dioxobut-2-en-2-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which sodium;(Z)-1,4-dimethoxy-1,4-dioxobut-2-en-2-olate exerts its effects involves interactions with various molecular targets. The ester groups can participate in esterification and transesterification reactions, while the sodium carboxylate group can engage in ionic interactions with other molecules. These interactions can influence metabolic pathways and enzyme activities.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl fumarate: A related compound with similar ester groups but lacking the sodium carboxylate functionality.
Sodium maleate: Another compound with a similar structure but different stereochemistry.
Uniqueness
sodium;(Z)-1,4-dimethoxy-1,4-dioxobut-2-en-2-olate is unique due to its combination of ester and sodium carboxylate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial contexts.
Propiedades
Número CAS |
104629-54-1 |
|---|---|
Fórmula molecular |
C6H7NaO5 |
Peso molecular |
182.107 |
Nombre IUPAC |
sodium;(Z)-1,4-dimethoxy-1,4-dioxobut-2-en-2-olate |
InChI |
InChI=1S/C6H8O5.Na/c1-10-5(8)3-4(7)6(9)11-2;/h3,7H,1-2H3;/q;+1/p-1/b4-3-; |
Clave InChI |
NPBVJUWMPNXPFN-LNKPDPKZSA-M |
SMILES |
COC(=O)C=C(C(=O)OC)[O-].[Na+] |
Sinónimos |
2-(Sodiooxy)-2-butenedioic acid dimethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















